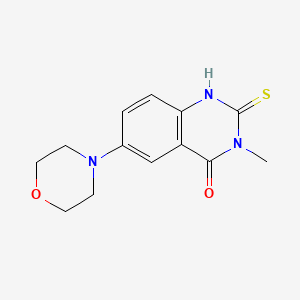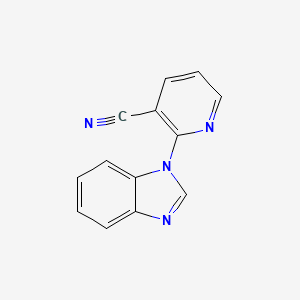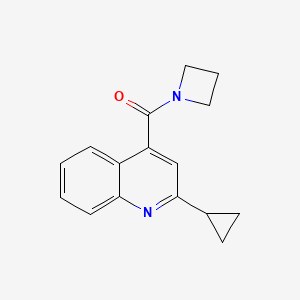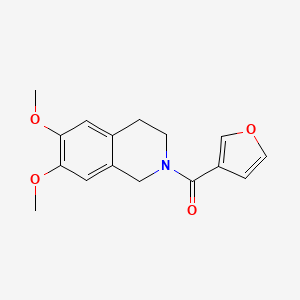
N-(2,4-difluorophenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)azepane-1-carboxamide, also known as DFPCA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFPCA belongs to the class of compounds called azepanones, which are known to have various biological activities. DFPCA has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
N-(2,4-difluorophenyl)azepane-1-carboxamide exerts its biological activity through the inhibition of certain enzymes and proteins in the body. N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide can induce apoptosis (cell death) in cancer cells and can inhibit the growth of tumors. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)azepane-1-carboxamide has several advantages for use in laboratory experiments. It has a high potency and can be used in small concentrations, which reduces the risk of toxicity. However, the synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process. N-(2,4-difluorophenyl)azepane-1-carboxamide is also relatively expensive, which may limit its use in some laboratory experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)azepane-1-carboxamide. One potential area of research is the development of N-(2,4-difluorophenyl)azepane-1-carboxamide derivatives with improved biological activity. Another area of research is the identification of new targets for N-(2,4-difluorophenyl)azepane-1-carboxamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)azepane-1-carboxamide in humans.
Métodos De Síntesis
N-(2,4-difluorophenyl)azepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with a carboxylic acid derivative followed by a cyclization reaction. The synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)azepane-1-carboxamide has been studied extensively for its potential use in treating various diseases. Recent studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide has anticancer properties and can inhibit the growth of cancer cells. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-10-5-6-12(11(15)9-10)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCVQORVZMRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
